molecular formula C18H25N5O2S B5498356 5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-N-propyl-2-pyrimidinamine

5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-N-propyl-2-pyrimidinamine

货号 B5498356
分子量: 375.5 g/mol
InChI 键: MHXJNEWMIXJIEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-N-propyl-2-pyrimidinamine is a chemical compound with potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. This compound is also known by its chemical name, TAK-659, and is currently being studied extensively for its mechanism of action and potential therapeutic benefits.

作用机制

The mechanism of action of TAK-659 involves the inhibition of specific signaling pathways involved in cell proliferation and survival. Specifically, TAK-659 targets the PI3K delta and BTK signaling pathways, which are known to be dysregulated in cancer cells and immune cells. By inhibiting these pathways, TAK-659 can induce apoptosis (programmed cell death) in cancer cells and modulate immune responses in the body.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects in preclinical studies. In vitro studies have shown that TAK-659 can inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase enzymes. In vivo studies have shown that TAK-659 can inhibit tumor growth and improve survival rates in animal models of cancer. Additionally, TAK-659 has been shown to modulate immune responses in the body, including the activation of T cells and the inhibition of B cell signaling.

实验室实验的优点和局限性

One of the main advantages of TAK-659 for lab experiments is its specificity for the PI3K delta and BTK signaling pathways. This specificity allows researchers to study the effects of TAK-659 on these pathways in isolation, without interference from other signaling pathways. Additionally, TAK-659 has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it suitable for in vivo studies.
One of the limitations of TAK-659 for lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, TAK-659 has been shown to have some off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.

未来方向

There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a therapeutic agent for cancer. Preclinical studies have shown promising results in animal models of cancer, and clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in human patients.
Another area of interest is the development of TAK-659 as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that TAK-659 can modulate neuroinflammation and improve cognitive function in animal models of these diseases.
Finally, there is interest in further elucidating the mechanism of action of TAK-659 and its effects on other signaling pathways in the body. This research could lead to the development of more specific and effective therapeutic agents based on the structure and function of TAK-659.

合成方法

The synthesis of TAK-659 involves a multistep process that begins with the reaction of 2-chloro-4-iodopyrimidine with N-propylpiperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with phenylsulfonyl chloride to obtain the final product, TAK-659. This synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for large-scale production.

科学研究应用

TAK-659 has been studied extensively for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. In neurology, TAK-659 has been studied for its potential to treat neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In psychiatry, TAK-659 has been studied for its potential to treat mood disorders such as depression and anxiety.

属性

IUPAC Name

5-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-N-propylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S/c1-2-8-19-18-20-13-16(14-21-18)15-22-9-11-23(12-10-22)26(24,25)17-6-4-3-5-7-17/h3-7,13-14H,2,8-12,15H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXJNEWMIXJIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=N1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。